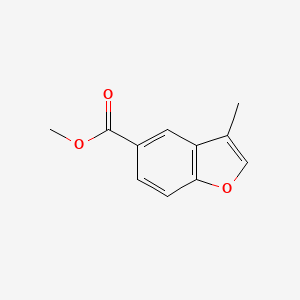![molecular formula C8H18Cl2N2O4 B6164945 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride CAS No. 141702-92-3](/img/new.no-structure.jpg)
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O4. It is also known by its IUPAC name, 3,3’-((2-aminoethyl)azanediyl)dipropionic acid dihydrochloride . This compound is characterized by the presence of amino and carboxyethyl groups, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride typically involves the reaction of β-alanine with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino and carboxyethyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse biological effects .
相似化合物的比较
Similar Compounds
β-Alanine: A simple amino acid with similar structural features.
Ethylenediamine: A diamine with two amino groups, used in similar synthetic applications.
N-(2-aminoethyl)-β-alanine: A compound with a similar backbone but different functional groups.
Uniqueness
3-[(2-aminoethyl)(2-carboxyethyl)amino]propanoic acid dihydrochloride stands out due to its unique combination of amino and carboxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
141702-92-3 |
|---|---|
分子式 |
C8H18Cl2N2O4 |
分子量 |
277.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



